2-Fluorobenzyl isocyanate

Beschreibung

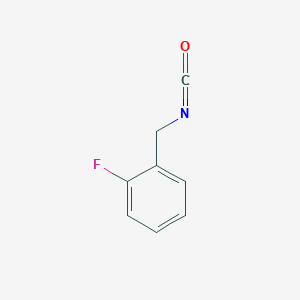

2-Fluorobenzyl isocyanate (CAS: 456-41-7) is a fluorinated aromatic isocyanate with the molecular formula C₈H₆FNO and a molecular weight of 151.14 g/mol. Structurally, it consists of a benzyl group (C₆H₅CH₂–) substituted with a fluorine atom at the ortho position of the benzene ring and an isocyanate (–NCO) functional group. The fluorine atom introduces electron-withdrawing effects, which can enhance the reactivity of the –NCO group toward nucleophiles such as hydroxyl or amine groups .

For example, isocyanates like this compound may serve as intermediates in drug development or modifiers in polymers to improve thermal stability and chemical resistance .

Eigenschaften

IUPAC Name |

1-fluoro-2-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKESSRSRKDVNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349199 | |

| Record name | 2-Fluorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132740-44-4 | |

| Record name | 1-Fluoro-2-(isocyanatomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132740-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Phosgene and Triphosgene-Based Methods

The most widely employed approach involves the reaction of 2-fluorobenzylamine with phosgene (COCl₂) or its safer substitute, triphosgene (bis(trichloromethyl) carbonate). Triphosgene is preferred industrially due to its lower toxicity and easier handling.

Procedure :

-

Aminolysis : 2-Fluorobenzylamine is dissolved in an anhydrous solvent (e.g., dichloromethane or toluene).

-

Triphosgene Addition : Triphosgene is introduced under controlled conditions (20–40°C, inert atmosphere).

-

Reaction Completion : The mixture is stirred until the amine is fully consumed, typically monitored by thin-layer chromatography (TLC) or HPLC.

-

Work-Up : Volatile byproducts (e.g., HCl) are removed via vacuum distillation, and the crude product is purified by fractional distillation or recrystallization.

Example :

In a pilot-scale synthesis, 2-fluorobenzylamine (1.0 mol) and triphosgene (0.34 mol) reacted in dichloroethane at 70–100°C under vacuum (−0.005 to −0.02 MPa) yielded 2-fluorobenzyl isocyanate with >98% purity.

Key Parameters :

Carbamoyl Chloride Decomposition

This method involves the thermal decomposition of 2-fluorobenzyl carbamoyl chloride, synthesized from 2-fluorobenzylamine and phosgene.

Procedure :

-

Carbamoyl Chloride Formation : 2-Fluorobenzylamine reacts with phosgene to form the intermediate carbamoyl chloride.

-

Decomposition : Heating the intermediate (100–120°C) under reduced pressure liberates HCl and yields the isocyanate.

Example :

A 2019 study reported a 91% yield using this method, with purification via thin-film evaporation at −0.095 MPa.

Hofmann Rearrangement

The Hofmann rearrangement of 2-fluorobenzamide offers an alternative route, though it is less common due to lower yields.

Procedure :

-

Bromination : 2-Fluorobenzamide is treated with bromine in a basic medium.

-

Rearrangement : The resulting intermediate decomposes to release CO₂ and form the isocyanate.

Challenges :

-

Requires harsh conditions (e.g., NaOBr, NaOH).

-

Competing side reactions reduce yields (typically 70–80%).

Reaction Mechanism and Kinetics

The formation of this compound via triphosgene proceeds through a two-step mechanism:

-

Nucleophilic Attack : The amine’s nitrogen attacks triphosgene, forming a chloroformate intermediate.

-

Elimination : Sequential elimination of HCl and CO₂ generates the isocyanate.

Kinetic Insights :

-

Temperature Dependence : The reaction is exothermic; temperatures >100°C promote side reactions (e.g., oligomerization).

-

Catalysis : Tertiary amines (e.g., triethylamine) accelerate HCl elimination but risk urea formation.

Process Optimization and Industrial Scaling

Continuous Flow Reactors

Recent advancements utilize tubular reactors for continuous production, enhancing safety and efficiency:

Table 1: Comparative Yields in Tubular Reactors

| Reactor Type | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|

| Tubular (Example 1) | 70 | −0.005 | 98.6 |

| Tubular (Example 2) | 100 | −0.02 | 98.9 |

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluorobenzyl isocyanate undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Hydrolysis: Reacts with water to form 2-fluorobenzylamine and carbon dioxide.

Substitution: Can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Alcohols: Reacts with alcohols under mild conditions to form urethanes.

Amines: Reacts with amines to form ureas.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

2-Fluorobenzylamine: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

FBIC serves as a versatile building block in organic chemistry. Its reactivity allows for the formation of various derivatives through nucleophilic attack on the isocyanate group. This property is exploited in synthesizing:

- Urethanes and Ureas : By reacting with alcohols and amines, respectively.

- Functional Materials : Including polymers and coatings that benefit from the enhanced properties imparted by fluorine.

Bioconjugation Chemistry

The ability of FBIC to react with amine groups makes it particularly useful in bioconjugation applications. Researchers utilize FBIC to attach biomolecules to various substrates, enhancing the functionality of proteins and antibodies for:

- Targeted Drug Delivery : Modifying therapeutic agents for improved targeting capabilities.

- Diagnostics : Creating labeled antibodies for imaging techniques.

Pharmaceutical Development

FBIC has been investigated for its role in developing pharmaceutical compounds, particularly those targeting specific biological pathways. Notable applications include:

- Cholesterol Absorption Inhibitors : FBIC has been utilized in synthesizing compounds like 4'',6''-bis((2-fluorophenyl)carbamoyl)hecogenyl β-O-cellobioside, which shows potential in managing cholesterol levels .

Case Study 1: Cholesterol Absorption Inhibitors

A study highlighted the synthesis of a potent cholesterol absorption inhibitor using FBIC as a key intermediate. The compound demonstrated significant efficacy in preclinical models, indicating its potential for therapeutic use .

Case Study 2: Bioconjugation Techniques

In another research project, FBIC was employed to modify monoclonal antibodies, improving their binding affinity to target antigens. This modification resulted in enhanced diagnostic sensitivity in immunoassays.

Wirkmechanismus

The mechanism of action of 2-fluorobenzyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols and amines. This reactivity is exploited in various chemical syntheses to form urethanes and ureas .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The reactivity, applications, and physicochemical properties of 2-fluorobenzyl isocyanate can be contextualized by comparing it with structurally related isocyanates:

Phenyl Isocyanates

- 2-Fluorophenyl Isocyanate (CAS 16744-98-2): Molecular Formula: C₇H₄FNO Molecular Weight: 137.11 g/mol Key Differences: Lacks the benzyl (–CH₂–) spacer, leading to reduced steric hindrance but lower flexibility in polymer chains. The fluorine atom in the ortho position similarly activates the –NCO group for reactions with polyols . Applications: Used in chemical intermediates and research for synthesizing fluorinated ureas or carbamates.

- The absence of a benzyl group limits its use in applications requiring flexible polymer backbones .

Benzyl Isocyanate Derivatives

- Benzyl Isocyanate (CAS 3173-56-6): Molecular Formula: C₈H₇NO Molecular Weight: 133.15 g/mol Key Differences: The absence of fluorine reduces electron-withdrawing effects, resulting in slower reaction kinetics with polyols. This compound is a baseline for evaluating fluorinated analogs .

- 4-Fluoro-2-Nitrophenyl Isocyanate (CAS 190774-51-7): Molecular Formula: C₇H₃FN₂O₃ Molecular Weight: 182.11 g/mol Key Differences: The nitro (–NO₂) group introduces strong electron-withdrawing effects, significantly boosting –NCO reactivity. However, steric hindrance from the nitro group may limit its utility in bulky polymer systems .

Alkyl and Heterocyclic Isocyanates

Methyl Isocyanate (CAS 624-83-9) :

Thiazolyl Isocyanates (e.g., 2-thiazolyl isocyanate) :

Data Table: Comparative Analysis of Isocyanates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | 456-41-7 | C₈H₆FNO | 151.14 | Polymer modifiers, pharmaceuticals |

| 2-Fluorophenyl Isocyanate | 16744-98-2 | C₇H₄FNO | 137.11 | Chemical intermediates, research |

| 3,4-Difluorophenyl Isocyanate | 42601-04-7 | C₇H₃F₂NO | 155.10 | Reactive intermediates, material science |

| 4-Fluoro-2-Nitrophenyl Isocyanate | 190774-51-7 | C₇H₃FN₂O₃ | 182.11 | High-reactivity polymers, adhesives |

| Benzyl Isocyanate | 3173-56-6 | C₈H₇NO | 133.15 | Baseline for fluorinated analogs |

| Methyl Isocyanate | 624-83-9 | CH₃NCO | 57.05 | Agrochemicals, pharmaceuticals |

Adhesives and Coatings

- Fluorinated isocyanates like this compound can improve light resistance and adhesion in moisture-curable adhesives, as seen in alicyclic urethane prepolymers .

Biologische Aktivität

2-Fluorobenzyl isocyanate (CAS Number: 132740-43-3) is an organic compound characterized by the presence of a fluorine atom on a benzyl group and an isocyanate functional group. The unique structure of this compound allows it to participate in various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 165.14 g/mol

- Appearance : Colorless liquid

- Reactivity : The isocyanate group is highly reactive, capable of forming urethane linkages with various biological molecules.

The biological activity of this compound is primarily attributed to its ability to react with nucleophilic sites in biological macromolecules, such as proteins and nucleic acids. This reactivity can lead to modifications that influence biological functions, including:

- Protein Modification : The isocyanate group can react with amino acids, leading to protein conjugation or denaturation.

- Enzyme Inhibition : Compounds containing isocyanates have been shown to inhibit various enzymes, including those involved in metabolic pathways.

Toxicity and Safety Profile

Due to the presence of the isocyanate functional group, this compound exhibits significant toxicity. It can cause:

- Respiratory Irritation : Inhalation may lead to respiratory tract irritation and pulmonary edema.

- Skin Sensitization : Prolonged skin contact can cause allergic reactions.

- Eye Irritation : Contact with eyes can result in severe irritation.

Case Studies and Research Findings

-

Cytotoxicity Studies

- A study evaluating the cytotoxic effects of fluorinated compounds, including derivatives of this compound, demonstrated significant cytotoxicity against various cancer cell lines. The compounds showed lower IC values compared to non-fluorinated analogs, indicating enhanced potency due to fluorination .

-

Enzyme Inhibition

- Research indicated that derivatives containing the 2-fluorobenzyl moiety exhibited potent inhibition against soluble epoxide hydrolase (sEH), a target for anti-inflammatory therapies. Specifically, compounds derived from this compound showed IC values as low as 0.7 nM, highlighting their potential as therapeutic agents .

- Antibacterial Activity

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 165.14 g/mol |

| IC (sEH Inhibition) | 0.7 nM |

| MIC (Antibacterial Activity) | 2–4 mg/L |

| Toxicity Profile | Respiratory irritant; skin sensitizer |

Q & A

Q. What are the recommended analytical techniques for quantifying 2-fluorobenzyl isocyanate conversion in polymer synthesis?

To track isocyanate conversion and correlate it with material properties, integrate Fourier-transform infrared spectroscopy (FTIR) for real-time monitoring of NCO groups, gravimetric analysis to measure solvent evaporation effects, and pendulum hardness tests to assess mechanical curing progression. Cross-validation with dynamic mechanical analysis (DMA) can estimate glass transition temperature evolution using the Kelley-Bueche equation .

Q. How can this compound be synthesized and purified at the laboratory scale?

While specific protocols for this compound are not detailed in the evidence, analogous methods for aryl isocyanates involve reacting 2-fluorobenzylamine with phosgene or triphosgene under anhydrous conditions. Purification typically employs distillation under reduced pressure (e.g., 0.1 mmHg for related fluorobenzyl isocyanates) and storage at sub-zero temperatures to prevent premature polymerization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its reactivity and toxicity, use inert-atmosphere gloveboxes, conduct reactions under nitrogen, and employ high-performance liquid chromatography (HPLC) for post-synthesis analysis. Adhere to workplace exposure limits (e.g., 0.02 µg reporting limit for isocyanates) and validate air quality using UKAS-accredited sampling methods .

Advanced Research Questions

Q. How can discrepancies between spectroscopic (FTIR) and chromatographic (HPLC) data in monitoring isocyanate reactivity be resolved?

Discrepancies may arise from side reactions (e.g., urea formation) or thermal decomposition during analysis. Cross-validate results using 19F NMR to detect fluorinated intermediates (e.g., 2-fluorobenzyl carbamates) and optimize HPLC parameters (e.g., column temperature ≤250°C) to avoid thermal degradation of isocyanates. Indirect methods, such as derivatization with n-dibutylamine followed by GC analysis, improve accuracy by stabilizing reactive intermediates .

Q. What experimental design strategies optimize this compound’s reactivity in multi-component reactions?

Employ factorial designs (e.g., 2^3 factorial experiments) to evaluate factors like epoxy/isocyanate ratio, flexibilizer concentration, and curing temperature. For example, varying the epoxy/isocyanate ratio (0.4–1.2) and tracking impact strength (kJ/mm²) can reveal nonlinear reactivity trends. Use ANOVA to identify significant interactions and model kinetic parameters .

Q. How does the electron-withdrawing fluorine substituent influence the nucleophilic reactivity of this compound compared to non-fluorinated analogs?

The fluorine atom at the ortho position increases electrophilicity of the NCO group, accelerating reactions with alcohols or amines. Compare second-order rate constants (k2) via stopped-flow FTIR or calorimetry. Contrast with para-fluorinated or non-fluorinated analogs to isolate electronic vs. steric effects. Computational studies (DFT) can further elucidate charge distribution and transition states .

Q. What methodologies address the instability of this compound in aqueous or protic environments during bioconjugation studies?

Use aprotic solvents (e.g., DCM) and solid-supported catalysts (e.g., lipases) to minimize hydrolysis. For aqueous applications, employ micellar catalysis or phase-transfer agents. Monitor degradation via 19F NMR, as fluorine’s sensitivity to electronic environment changes provides real-time insights into urea/byproduct formation .

Data Contradiction and Mechanistic Analysis

Q. How should researchers reconcile conflicting data on solvent effects in this compound-based polyurethane curing?

Conflicting solvent evaporation rates (e.g., suppressed vs. open environments) can alter conversion kinetics. Perform transient mapping by combining FTIR (chemical conversion), gravimetry (solids content), and DMA (mechanical properties). Statistically analyze covariance to decouple solvent effects from intrinsic reactivity .

Q. Why might direct GC analysis of this compound yield unreliable results, and what alternatives exist?

Direct GC analysis is limited by the compound’s thermal lability and low volatility. Indirect methods, such as derivatization with n-dibutylamine followed by GC quantification of unreacted amine, improve precision. Validate against HPLC-UV or LC-MS, ensuring no co-elution of impurities with the derivatization agent .

Application-Oriented Questions

Q. How can this compound be utilized in synthesizing chiral intermediates for pharmaceutical research?

React with enantiomerically pure amines or alcohols under kinetic resolution conditions. For example, in , it was used to functionalize bridged pyrrolidine fragments (44% yield). Optimize stereoselectivity using chiral catalysts (e.g., thiourea organocatalysts) and monitor enantiomeric excess via chiral HPLC or 19F NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.